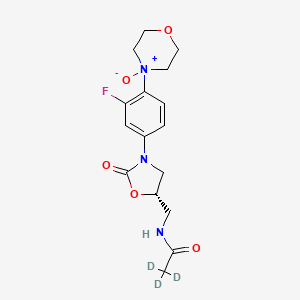

Linezolid N-Oxide-D3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

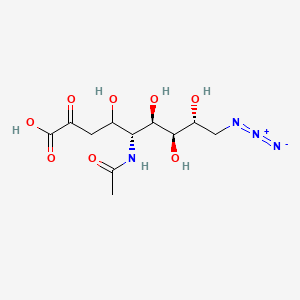

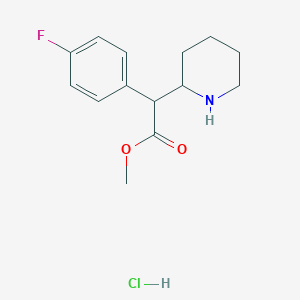

Linezolid N-Oxide-D3 is a derivative of Linezolid, an oxazolidinone antibiotic. This compound is primarily used as a pharmaceutical analytical impurity and is characterized by its molecular formula C16H20FN3O5 . Linezolid itself is known for its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .

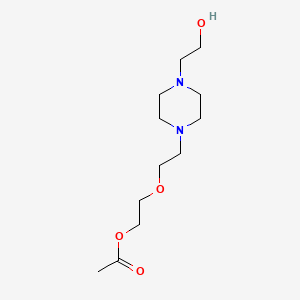

Métodos De Preparación

The synthesis of Linezolid N-Oxide-D3 involves several steps. One method involves the reaction of 3-fluoro-4-morpholinyl aniline with R-epichlorohydrin, followed by carbonylation to form an oxazolidinone derivative . This derivative undergoes acetylation, hydrolysis, mesylation, and subsequent reactions to yield Linezolid . Another method involves a seven-step continuous flow synthesis without intermediate purification, which is highly efficient and yields Linezolid in 73% isolated yield .

Análisis De Reacciones Químicas

Linezolid N-Oxide-D3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include R-epichlorohydrin, sodium acetate, and hydrazine hydrate . The major products formed from these reactions include oxazolidinone derivatives and Linezolid itself .

Aplicaciones Científicas De Investigación

Linezolid N-Oxide-D3 is used in various scientific research applications. It is employed in the quantitative analysis of Linezolid in human plasma using mass spectrometry . This compound is also used in pharmacokinetic studies to monitor the efficacy and toxicity of Linezolid . Additionally, it has applications in the development of new antibiotics and the study of bacterial resistance mechanisms .

Mecanismo De Acción

Linezolid N-Oxide-D3, like Linezolid, inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit . This prevents the formation of the 70S initiation complex, which is essential for bacterial translation . The compound’s mechanism of action involves the inhibition of the initiation complex during protein synthesis, reducing the length of peptide chains and decreasing the rate of translation elongation .

Comparación Con Compuestos Similares

Linezolid N-Oxide-D3 is unique compared to other oxazolidinone antibiotics due to its specific molecular structure and isotopic labeling. Similar compounds include Tedizolid, which is another oxazolidinone antibiotic with a similar mechanism of action but is generally more effective and tolerable . Other related compounds include various oxazolidinone derivatives used in the treatment of Gram-positive bacterial infections .

Propiedades

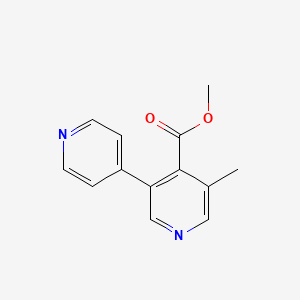

Fórmula molecular |

C16H20FN3O5 |

|---|---|

Peso molecular |

356.36 g/mol |

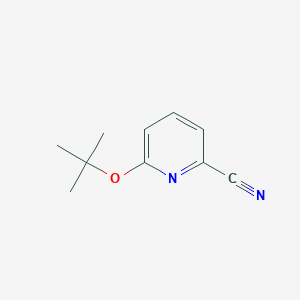

Nombre IUPAC |

2,2,2-trideuterio-N-[[(5S)-3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |

InChI |

InChI=1S/C16H20FN3O5/c1-11(21)18-9-13-10-19(16(22)25-13)12-2-3-15(14(17)8-12)20(23)4-6-24-7-5-20/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1/i1D3 |

Clave InChI |

CMFKNYFIQWSUNN-FUPFOCIHSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F |

SMILES canónico |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N',N''-([1,1'-Biphenyl]-2,2',5-triyl)triacetamide](/img/structure/B13853432.png)

![2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B13853443.png)

![1-[5-(3,4-Dichlorophenyl)pyrimidin-2-yl]ethanone](/img/structure/B13853450.png)